molecular formula C13H8Br2O B1588541 2,2'-Dibromobenzophenone CAS No. 25187-01-3

2,2'-Dibromobenzophenone

Cat. No. B1588541
CAS RN: 25187-01-3
M. Wt: 340.01 g/mol
InChI Key: JCVYQVHAGOZGIX-UHFFFAOYSA-N
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Description

“2,2’-Dibromobenzophenone” is a chemical compound with the empirical formula C13H8Br2O and a molecular weight of 340.01 . It is also known by the synonym "Bis(2-bromophenyl)methanone" . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2,2’-Dibromobenzophenone” consists of two bromophenyl groups attached to a carbonyl group . The SMILES string representation of its structure is Brc1ccccc1C(=O)c2ccccc2Br .


Physical And Chemical Properties Analysis

“2,2’-Dibromobenzophenone” is a solid substance . It has a melting point of 83-87°C . Its density is 1.701 g/cm³ .

Scientific Research Applications

1. Environmental Implications

2,2'-Dibromobenzophenone and its derivatives have been studied for their environmental impact, particularly in the formation of dioxins and furans. The oxidative thermal degradation of related bromophenols has been observed to produce various dibromodioxins and dibromofurans, which are of environmental concern due to their potential toxicity and persistence (Evans & Dellinger, 2005).

2. Material Science Applications

The utility of bromophenols, closely related to 2,2'-dibromobenzophenone, in material science is significant. For example, derivatives of dibromobenzophenone have been used in the synthesis of high-performance semiconductors for organic field-effect transistors (Takimiya et al., 2004).

3. Chemical Structure and Crystallography

Studies on the structure of dibromobenzophenone compounds, including 4,4'-dibromobenzophenone, have contributed to understanding crystal structures and phase transitions at different temperatures, providing insights valuable for various chemical applications (Peric & Kojic-Prodic, 2000).

4. Biomedical Research

In biomedical research, coordination-driven self-assembly using derivatives of dibromobenzophenone has been explored for creating supramolecular metallacycles. These have potential applications in catalysis, energy storage, and biomedicine (Mbonu et al., 2021).

5. Organic Chemistry and Synthesis

The role of bromophenols, including 2,2'-dibromobenzophenone derivatives, in organic chemistry, is quite prominent. They are used in various synthesis processes like the oxidative cyclization of arylphenols to form dibenzofurans (Wei & Yoshikai, 2011).

properties

IUPAC Name

bis(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVYQVHAGOZGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440165
Record name 2,2'-Dibromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibromobenzophenone

CAS RN

25187-01-3
Record name 2,2'-Dibromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
F Bickelhaupt, C Jongsma, P De Koe, R Lourens… - Tetrahedron, 1976 - Elsevier
In the diphenylmethane series, the synthesis of 2,2′ - diiododiphenylmethane (4g) and the improved synthesis of 2,2′ - dibromodiphenylmethane (4e) are reported. The …
Number of citations: 48 www.sciencedirect.com
C Dalinot, V Jeux, L Sanguinet, T Cauchy, M Allain… - ACS …, 2019 - ACS Publications
The synthesis of heterocyclic spirobifluorene (SBF) analogs generally requires long and complicated synthetic pathways. Despite this synthetic effort, such structural modification allows …
Number of citations: 4 pubs.acs.org
L Thorp, EA Wildman - Journal of the American Chemical Society, 1915 - ACS Publications
SYNTHESES IN THE DIPHENYLMETHANE SERIES. Page 1 372 LAMBERT THORP AND E. A. WILDMAN. g. 7-lactone in 13.4041 g. H2O, heated for five hours on a boiling water bath …
Number of citations: 12 pubs.acs.org
JL Bolliger, CM Frech - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
The rapidly prepared 1,3‐diaminobenzene‐derived aminophosphine pincer complex {C 6 H 3 [NHP(piperidinyl) 2 ] 2 Pd(Cl)} (1) is an effective Suzuki catalyst with excellent functional …
Number of citations: 78 onlinelibrary.wiley.com
VG Jiménez, AHG David, JM Cuerva… - Angewandte Chemie …, 2020 - Wiley Online Library
A cyclophane is reported incorporating two units of a heptagon‐containing extended polycyclic aromatic hydrocarbon (PAH) analogue of the hexa‐peri‐hexabenzocoronene (HBC) …
Number of citations: 19 onlinelibrary.wiley.com
P Langer - Synlett, 2022 - thieme-connect.com
The combination of regioselective palladium-catalyzed C–C with twofold C–N couplings allows for the synthesis of a variety of heterocyclic ring systems. Starting materials include …
Number of citations: 4 www.thieme-connect.com
J Janke, A Villinger, P Ehlers, P Langer - Synlett, 2019 - thieme-connect.com
The Buchwald–Hartwig amination allows an efficient and convenient synthesis of biologically and pharmaceutically important acridones by formation of a six-membered ring. With the …
Number of citations: 14 www.thieme-connect.com
DC Babbini, VM Iluc - Organometallics, 2015 - ACS Publications
A series of iridium PC sp3 P complexes based on bis(2-diisopropylphosphinophenyl)-2-anisoylmethane (PC anis HP) is reported. (PC anis P)Ir(H)Cl was generated from the C–H …
Number of citations: 29 pubs.acs.org
JL Bolliger, CM Frech - Chemistry–A European Journal, 2010 - Wiley Online Library
Dichloro‐bis(aminophosphine) complexes are stable depot forms of palladium nanoparticles and have proved to be excellent Suzuki–Miyaura catalysts. Simple modifications of the …
A OSI - 2019 - researchportal.unamur.be
En raison de leurs propriétés chimiques, physiques et photophysiques, les composés organoborés et en particulier les dérivés triarylboranes jouent un rôle central en sciences des …
Number of citations: 4 researchportal.unamur.be

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